2-Chloro-6-ethylthieno[2,3-d]pyrimidine
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Overview
Description
2-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both a thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carboxylate with urea, followed by chlorination using phosphorus oxychloride (POCl3). The reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps like chlorination, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of 2-amino-6-ethylthieno[2,3-d]pyrimidine.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of this compound thiol.
Scientific Research Applications
2-Chloro-6-ethylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
- 6-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
Uniqueness
2-Chloro-6-ethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and ethyl groups allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C8H7ClN2S |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
2-chloro-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-2-6-3-5-4-10-8(9)11-7(5)12-6/h3-4H,2H2,1H3 |
InChI Key |
PYVMOFBRNCVBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CN=C(N=C2S1)Cl |
Origin of Product |
United States |
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